molecular formula C23H19FN2O3S2 B3059091 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 941987-61-7

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B3059091
CAS No.: 941987-61-7
M. Wt: 454.5 g/mol
InChI Key: JHOOJQVNMBNNOG-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a fluorobenzenesulfonyl group

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide involves multiple steps. One common synthetic route includes the reaction of substituted 2-amino benzothiazole with 2-amino-5-[(E)-phenyl diazenyl] benzoyl chloride or 2-phenyl-4H benzo[d][1,3]oxazin-4-one . These reactions typically require specific conditions such as the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . Industrial production methods may involve similar synthetic pathways but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOOJQVNMBNNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157495
Record name N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941987-61-7
Record name N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941987-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide
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N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide
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N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide

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